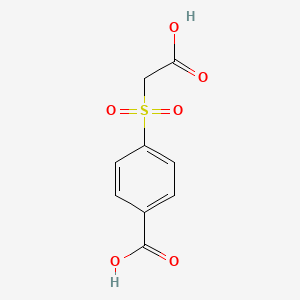

Benzoic acid, p-(carboxymethylsulfonyl)-

Beschreibung

Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and industrial applications due to their structural versatility and functional properties . The compound "Benzoic acid, p-(carboxymethylsulfonyl)-" is a para-substituted benzoic acid featuring a carboxymethylsulfonyl (-SO₂-CH₂-COOH) group.

Eigenschaften

CAS-Nummer |

98948-26-6 |

|---|---|

Molekularformel |

C9H8O6S |

Molekulargewicht |

244.22 g/mol |

IUPAC-Name |

4-(carboxymethylsulfonyl)benzoic acid |

InChI |

InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |

InChI-Schlüssel |

OENAASIFBJNFCK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Carboxymethylsulfonyl)benzoesäure kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Verwendung von Grignard-Reagenzien. Zum Beispiel beinhaltet die Herstellung von Benzoesäure aus Brombenzol die Bildung eines Grignard-Reagenzes, das dann mit Kohlendioxid umgesetzt wird, um die gewünschte Carbonsäure zu bilden . Eine andere Methode beinhaltet die partielle Oxidation von Toluol mit Sauerstoffgas unter Verwendung von Mangan- oder Kobaltnaphthenaten als Katalysatoren .

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-(Carboxymethylsulfonyl)benzoesäure beinhaltet typischerweise großtechnische Oxidationsprozesse. Die Verwendung von Katalysatoren wie Mangan- oder Kobaltnaphthenaten ist in diesen Prozessen üblich, um eine effiziente Umwandlung und hohe Ausbeuten sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Carboxymethylsulfonyl)benzoesäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann nukleophile Acylsubstitutionsreaktionen eingehen, um Ester, Amide und andere Derivate zu bilden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromsäure (H2CrO4).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) und Carbonyldiimidazol werden verwendet, um die Carboxylgruppe für Substitutionsreaktionen zu aktivieren

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ester, Amide und andere Carbonsäurederivate .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(Carboxymethylsulfonyl)benzoesäure beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Beispielsweise wird sie in biologischen Systemen in der Leber mit Glycin konjugiert und als Hippursäure ausgeschieden. Dieser Prozess hilft bei der Entgiftung und Ausscheidung von schädlichen Substanzen. Die antimikrobiellen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, mikrobielle Zellmembranen zu stören und die Enzymaktivität zu hemmen.

Wirkmechanismus

The mechanism of action of benzoic acid, p-(carboxymethylsulfonyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it is conjugated to glycine in the liver and excreted as hippuric acid . This process helps in the detoxification and excretion of harmful substances. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

- DMSB (p-(dimethylsulfamoyl) benzoic acid) : Features a dimethylsulfamoyl group (-SO₂-N(CH₃)₂) at the para position. Unlike the carboxymethylsulfonyl group, DMSB lacks a carboxylic acid moiety, reducing its polarity and acidity .

- 4-[(4-Aminophenyl)sulfonyl]amino-2-hydroxybenzoic acid (CAS 6202-21-7): Contains a sulfonamido (-SO₂-NH-) group and a hydroxyl substituent. This structure enhances hydrogen-bonding capacity, influencing its antimicrobial activity .

- Benzoic acid, 2-methoxy-5-[methyl(methylsulfonyl)amino] (CAS 90763-15-8): Combines methoxy and methylsulfonylamino groups, affecting electron distribution and bioavailability .

Physicochemical Properties

- Solubility and Extraction: Benzoic acid derivatives with sulfonyl groups exhibit higher distribution coefficients (m) in emulsion liquid membranes compared to acetic acid, enhancing extraction efficiency . The carboxymethylsulfonyl group likely increases hydrophilicity, improving aqueous solubility relative to non-carboxylated analogs like DMSB .

Acidity :

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For example:

- Zero-order connectivity index (0JA) : Reflects molecular branching; linear substituents (e.g., carboxymethylsulfonyl) may reduce toxicity compared to branched groups.

- Cross-factor (JB = 0JA × 1JA) : Higher values correlate with increased toxicity. The carboxymethylsulfonyl group’s linear structure might result in moderate JB values, suggesting intermediate toxicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent(s) | Molecular Weight | Predicted LD₅₀ (QSTR) | Key Applications |

|---|---|---|---|---|

| Benzoic acid, p-(carboxymethylsulfonyl) | -SO₂-CH₂-COOH (para) | ~260 (estimated) | Moderate (JB ~0.5–1.0) | Pharmaceuticals, sensors |

| DMSB | -SO₂-N(CH₃)₂ (para) | 229.27 | High (JB >1.5) | Agrochemicals |

| CAS 6202-21-7 | -SO₂-NH-C₆H₄-NH₂, -OH (ortho) | 337.33 | Low (JB ~0.3) | Antimicrobials |

| CAS 90763-15-8 | -OCH₃, -SO₂-N(CH₃) (meta) | 259.28 | Moderate (JB ~1.0) | Drug intermediates |

Table 2: Extraction Coefficients (m) in Emulsion Liquid Membranes

| Compound | Distribution Coefficient (m) | Effective Diffusivity (cm²/s) |

|---|---|---|

| Benzoic acid | 12.5 | 1.8 × 10⁻⁶ |

| Acetic acid | 0.8 | 1.2 × 10⁻⁶ |

| Phenol | 15.0 | 0.9 × 10⁻⁶ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.